molecular formula C14H24N2O6 B12727109 Glycine, N,N'-(1,10-dioxo-1,10-decanediyl)bis- CAS No. 109477-56-7

Glycine, N,N'-(1,10-dioxo-1,10-decanediyl)bis-

Cat. No.: B12727109
CAS No.: 109477-56-7
M. Wt: 316.35 g/mol
InChI Key: FGZHLZSBRJQCHU-UHFFFAOYSA-N
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Description

Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- is a chemical compound with the molecular formula C14H24N2O6. It is characterized by the presence of two glycine molecules linked by a decanediyl chain with two oxo groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- typically involves the reaction of glycine with a decanediyl precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in these interactions are being studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N,N’-(1,8-dioxo-1,8-octanediyl)bis-
  • Glycine, N,N’-(1,6-dioxo-1,6-hexanediyl)bis-

Uniqueness

Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- is unique due to its longer decanediyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain length is advantageous .

Properties

CAS No.

109477-56-7

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

2-[[10-(carboxymethylamino)-10-oxodecanoyl]amino]acetic acid

InChI

InChI=1S/C14H24N2O6/c17-11(15-9-13(19)20)7-5-3-1-2-4-6-8-12(18)16-10-14(21)22/h1-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)

InChI Key

FGZHLZSBRJQCHU-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)O

Origin of Product

United States

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